Cas no 93098-67-0 (Propanedioic acid, 2-[(2-bromophenyl)methylene]-,1,3-diethyl ester)

Propanedioic acid, 2-[(2-bromophenyl)methylene]-,1,3-diethyl ester structure
93098-67-0 structure
Product Name:Propanedioic acid, 2-[(2-bromophenyl)methylene]-,1,3-diethyl ester
CAS No:93098-67-0
MF:C14H15BrO4
MW:327.170503854752
CID:818636
PubChem ID:246693
Update Time:2025-04-19

Propanedioic acid, 2-[(2-bromophenyl)methylene]-,1,3-diethyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanedioic acid, 2-[(2-bromophenyl)methylene]-,1,3-diethyl ester
    • diethyl 2-[(2-bromophenyl)methylidene]propanedioate
    • SCHEMBL8432135
    • CHEMBL1999145
    • ZZDNKHNYMZVZGJ-UHFFFAOYSA-N
    • NSC-60064
    • 93098-67-0
    • ethyl alpha-ethoxycarbonyl-o-bromo-cinnamate
    • Diethyl [(2-bromophenyl)methylidene]propanedioate
    • NSC60064
    • DTXSID80289275
    • diethyl 2-(2-bromophenyl)methylenepropan-1,3-dioate
    • Diethyl 2-(2-bromobenzylidene)malonate
    • Inchi: 1S/C14H15BrO4/c1-3-18-13(16)11(14(17)19-4-2)9-10-7-5-6-8-12(10)15/h5-9H,3-4H2,1-2H3
    • InChI Key: ZZDNKHNYMZVZGJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1/C=C(\C(=O)OCC)/C(=O)OCC

Computed Properties

  • Exact Mass: 326.015
  • Monoisotopic Mass: 326.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.386
  • Boiling Point: 362.1°Cat760mmHg
  • Flash Point: 172.8°C
  • Refractive Index: 1.561
  • PSA: 52.60000
  • LogP: 2.95870
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